6-(Hydroxymethyl)uracil

Übersicht

Beschreibung

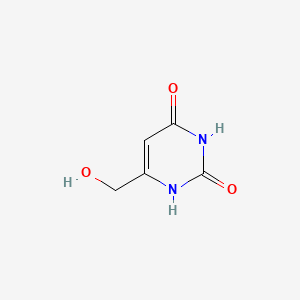

6-(Hydroxymethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxymethyl group at the 6th position of the uracil ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)uracil can be achieved through several methods. One common approach involves the hydroxymethylation of uracil derivatives. For instance, the reaction of uracil with formaldehyde under basic conditions can yield this compound . Another method involves the use of protective groups to selectively introduce the hydroxymethyl group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Hydroxymethyl)uracil undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups under specific conditions.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-formyluracil or 6-carboxyuracil, while reduction can produce 6-methyluracil .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis

- 6-HMU serves as a vital building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Model Compound for Reaction Mechanisms

- The compound is utilized as a model in studying reaction mechanisms due to its structural similarity to endogenous pyrimidine bases. This application is crucial for understanding fundamental biochemical processes and developing new synthetic methodologies.

Biological Applications

Role in DNA and RNA Modifications

- Research indicates that 6-HMU plays a role in DNA and RNA modifications, particularly concerning epigenetic changes. It can influence gene expression by altering the structure of nucleic acids.

Antiviral and Antitumor Potential

- Ongoing studies are investigating the potential therapeutic applications of 6-HMU in cancer treatment and as an antiviral agent. The compound has shown promise in inhibiting viral replication and exhibiting antitumor activity through various mechanisms.

Medical Research

Epigenetic Markers

- 6-HMU is being studied as a potential epigenetic mark that can enhance or inhibit transcription processes in cells. In vitro assays have demonstrated that DNA templates containing 6-HMU can significantly affect transcription levels when interacting with RNA polymerase from Escherichia coli .

Case Study: Antiviral Activity

- A study evaluated the antiviral efficacy of uracil derivatives, including 6-HMU, against herpes simplex virus type 1 (HSV-1). The results indicated that certain derivatives exhibited higher antiviral activity compared to traditional antiviral drugs like acyclovir .

Industrial Applications

Pharmaceutical Development

- In the pharmaceutical industry, 6-HMU is used as an intermediate in developing biologically active compounds. Its ability to modify nucleic acids makes it valuable for creating targeted therapies.

Environmental Applications

- The photocatalytic degradation of 6-HMU has been explored as a method for removing cyanotoxins from contaminated water sources. Studies have shown that titanium dioxide (TiO2) can effectively degrade this compound under UV irradiation, suggesting potential applications in environmental remediation .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Essential for organic synthesis |

| Biology | DNA/RNA modification studies | Influences gene expression |

| Medicine | Antiviral and antitumor research | Potential therapeutic uses |

| Industrial | Pharmaceutical development | Used as an intermediate for biologically active compounds |

| Environmental | Photocatalytic degradation | Effective removal method for cyanotoxins |

Wirkmechanismus

The mechanism of action of 6-(Hydroxymethyl)uracil involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the stability and flexibility of nucleic acid structures . This modification can also impact the recognition and processing of DNA by regulatory proteins, influencing gene expression and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

5-Hydroxymethyluracil: Similar to 6-(Hydroxymethyl)uracil but with the hydroxymethyl group at the 5th position.

6-Methyluracil: Contains a methyl group instead of a hydroxymethyl group at the 6th position.

6-Formyluracil: An oxidized form of this compound with a formyl group at the 6th position.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in nucleic acid modifications make it a valuable compound in research and industrial applications .

Biologische Aktivität

6-(Hydroxymethyl)uracil is a derivative of uracil that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article will explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound, with the chemical formula , is characterized by the addition of a hydroxymethyl group at the 6-position of the uracil base. This modification can influence its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various uracil derivatives, including this compound. For instance, a study demonstrated that certain synthesized uracil nucleosides exhibited significant activity against herpes simplex virus type 1 (HSV-1). The compounds showed a cytopathic effect (CPE) inhibition ranging from 14% to 32% at specific concentrations, with some compounds achieving total prevention of viral CPE at lower concentrations than acyclovir, a standard antiviral drug .

Table 1: Antiviral Activity of Uracil Derivatives

| Compound | CPE Inhibition (%) | EC50 (μg/mL) |

|---|---|---|

| Compound 4 | 14 | 25.23 |

| Compound 6 | 30 | 15.76 |

| Compound 8 | 32 | 15.1 |

| Acyclovir | - | 13.96 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that derivatives of uracil can inhibit key enzymes involved in cancer cell proliferation. For example, new thiazolidinone/uracil derivatives demonstrated promising antiproliferative activity against various cancer cell lines with GI50 values ranging from 1.10 µM to 10.00 µM .

Case Study: Inhibition of EGFR and BRAF V600E

A specific study evaluated compounds derived from uracil for their inhibitory effects on mutant BRAF and EGFR, both critical targets in cancer therapy. The most potent derivative exhibited an IC50 value of 93 nM against BRAF V600E, indicating significant potential as a dual inhibitor .

Table 2: Inhibition Potency of Uracil Derivatives

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 5b | BRAF V600E | 93 |

| Compound 5c | EGFR | 91 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Viral Replication : The presence of the hydroxymethyl group may enhance binding affinity to viral polymerases, thereby inhibiting replication.

- Antiproliferative Effects : By interfering with nucleic acid synthesis and disrupting cell cycle progression, derivatives can induce apoptosis in cancer cells.

- Epigenetic Modulation : Recent findings suggest that hydroxymethylated nucleobases can act as epigenetic marks, influencing gene expression through interactions with RNA polymerase .

Eigenschaften

IUPAC Name |

6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZRLPFSWSIONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176649 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22126-44-9 | |

| Record name | 6-(Hydroxymethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 22126-44-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(HYDROXYMETHYL)URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNS2EUP1Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the photocatalysis of 6-(Hydroxymethyl)uracil?

A1: this compound serves as a model compound for Cylindrospermopsin, a potent cyanotoxin. [] Understanding the photocatalytic degradation of this compound can provide insights into potential methods for removing Cylindrospermopsin from contaminated water sources. [] This is crucial due to the health risks associated with Cylindrospermopsin exposure.

Q2: What methods have been explored for the photocatalytic degradation of this compound?

A2: Researchers have investigated the use of titanium dioxide (TiO2) as a photocatalyst for degrading this compound under both UV and visible light irradiation. [] This approach explores a potentially sustainable and environmentally friendly method for cyanotoxin removal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.